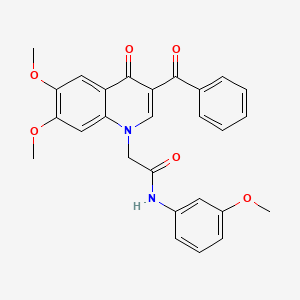

2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound features a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3 and methoxy groups at positions 6 and 5.

Properties

IUPAC Name |

2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O6/c1-33-19-11-7-10-18(12-19)28-25(30)16-29-15-21(26(31)17-8-5-4-6-9-17)27(32)20-13-23(34-2)24(35-3)14-22(20)29/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQJHTRISRWDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

Introduction of Benzoyl and Methoxy Groups: The benzoyl and methoxy groups can be introduced through Friedel-Crafts acylation and methylation reactions, respectively.

Formation of the Acetamide Moiety: The final step involves the reaction of the quinoline derivative with 3-methoxyphenylacetic acid to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure featuring a quinoline moiety, which is known for its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 392.44 g/mol. Its structural components contribute to its biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures to 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide exhibit significant anticancer properties. For example, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the presence of the benzoyl and methoxy groups enhances the cytotoxic effects against cancer cells by interfering with cellular signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have demonstrated effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Analgesic Properties

Given the compound's pharmacophore characteristics, it may also exhibit analgesic properties. Compounds derived from quinoline structures are often evaluated for their ability to alleviate pain through various mechanisms, including modulation of pain receptors and pathways involved in pain perception .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related quinoline derivative in vitro against human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, a series of quinoline derivatives were tested for their ability to reduce edema in animal models. The lead compound demonstrated a dose-dependent reduction in paw edema when administered orally, suggesting that modifications similar to those present in this compound could enhance anti-inflammatory efficacy .

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: The compound may interact with cell surface receptors to modulate signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups

- 2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (BA98968, CAS 866808-40-4): Key Differences: Replaces the benzoyl group with a 4-chlorobenzoyl moiety and positions the methoxy group on the phenylacetamide at the para position (4-methoxy vs. 3-methoxy). Implications: The electron-withdrawing chlorine atom may enhance metabolic stability, while the para-methoxy group could alter binding affinity compared to the target compound .

Tetrahydroisoquinoline-Based Analogs

Compounds 30–34 from share a tetrahydroisoquinoline core instead of dihydroquinolinone and are substituted with diverse groups (e.g., diethylamino, benzylamino):

- Synthetic Efficiency : Yields range from 15% (compound 31 ) to 82% (compound 33 ), influenced by alkylating agents (e.g., 1-iodopropane, benzyl bromide).

Benzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Compound 6, EP3348550A1): Synthesis: Microwave-assisted reaction with 26% yield, lower than typical yields for tetrahydroisoquinolines. Functional Groups: The trifluoromethylbenzothiazole moiety increases hydrophobicity, which may enhance blood-brain barrier penetration relative to the target compound’s quinolinone core .

Data Tables

Table 2: Functional Group Impact

| Group/Modification | Example Compound | Potential Effect |

|---|---|---|

| 3-Benzoyl (Target) | Target Compound | Enhances π-π stacking in receptor binding |

| 4-Chlorobenzoyl | BA98968 | Increases metabolic stability via electron withdrawal |

| Trifluoromethylbenzothiazole | Compound 6 | Boosts lipophilicity and CNS penetration |

| Tetrahydroisoquinoline Core | Compounds 30–34 | Reduces aromaticity, potentially altering conformational flexibility |

Research Findings and Implications

- Synthetic Challenges : Microwave-assisted synthesis (e.g., Compound 6 ) and alkylation reactions (e.g., Compound 31 ) show significant variability in yields, highlighting the sensitivity of these reactions to substituents and conditions .

- Structure-Activity Relationships (SAR): The dihydroquinolinone core (target compound, BA98968) may offer superior receptor binding compared to tetrahydroisoquinolines due to aromaticity . Substituents like chlorine (BA98968) or trifluoromethyl (Compound 6) modulate electronic and steric properties, influencing bioavailability and target engagement .

Biological Activity

The compound 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative of quinoline that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a quinoline core with methoxy and benzoyl substituents that may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HepG2 | 18 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

- In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

- Combination Therapy : Research exploring the combination of this compound with standard chemotherapy drugs showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Q & A

Basic Research Questions

Q. What structural features of this compound influence its reactivity and potential bioactivity?

- The compound contains a quinoline core substituted with benzoyl, dimethoxy, and acetamide groups. The 4-oxo-1,4-dihydroquinolin-1-yl moiety allows hydrogen bonding with biological targets, while the 3-methoxyphenyl acetamide group enhances lipophilicity, potentially improving membrane permeability. Key reactive sites include the ketone (oxo) group and the methoxy substituents, which may participate in redox or nucleophilic reactions .

Q. What are common synthetic strategies for preparing this compound and its intermediates?

- Multi-step synthesis typically involves:

- Step 1: Condensation of substituted benzoyl chloride with 6,7-dimethoxy-4-hydroxyquinoline under basic conditions (e.g., Na₂CO₃ in DMF) to form the 3-benzoylquinolin-4-one intermediate .

- Step 2: Alkylation of the quinoline nitrogen using chloroacetamide derivatives (e.g., N-(3-methoxyphenyl)chloroacetamide) in the presence of potassium carbonate .

- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate) .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays:

- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s electron-deficient quinoline core .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.69 ppm for amide protons in CDCl₃ ).

- HPLC: Reverse-phase C18 columns (MeOH:H₂O mobile phase) to assess purity (>95%) .

- Mass spectrometry: ESI/APCI(+) to verify molecular weight (e.g., [M+H]⁺ at m/z ~515) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection: DMF enhances nucleophilicity in alkylation steps but requires rigorous drying to avoid side reactions .

- Temperature control: Maintaining 45–60°C during condensation prevents decomposition of the benzoyl chloride intermediate .

- Catalyst screening: Transition metals (e.g., Pd/C) may accelerate coupling reactions, though their use must be validated via TLC monitoring .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Case example: Discrepancies in ¹H NMR peaks may arise from rotational isomerism in the acetamide group. Solutions include:

- Variable-temperature NMR to observe coalescence of split signals .

- X-ray crystallography (using SHELXL refinement) to resolve spatial arrangements .

- Cross-validation: Compare IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amide C=O) with computational simulations (DFT) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

- Systematic substitution: Replace methoxy groups with halogens (Cl/F) or alkyl chains to assess impact on bioactivity .

- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., benzoyl group binding to kinase ATP pockets) .

- Data analysis: Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How can researchers design assays to evaluate the compound’s mechanism of action?

- Target identification:

- Pull-down assays: Biotinylate the compound and use streptavidin beads to isolate bound proteins from cell lysates .

- Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Pathway analysis: RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.